SU6656

Übersicht

Beschreibung

SU6656 is a small molecule inhibitor primarily targeting the Src family of protein tyrosine kinases. It was developed by the biotechnology company SUGEN Inc., a subsidiary of Pharmacia, in 2000 . The compound is known for its ability to inhibit Src family kinases, including Src, Yes, Lyn, and Fyn, with varying degrees of potency . This compound has been widely used as a research tool to investigate the role of Src family kinases in cellular signaling and various biological processes.

Wissenschaftliche Forschungsanwendungen

SU6656 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of Src family kinases and their role in various chemical reactions.

Biology: Employed to investigate cellular signaling pathways involving Src family kinases, such as cell growth, differentiation, and migration.

Medicine: Explored for its potential therapeutic applications in cancer research, as Src family kinases are often implicated in tumor growth and metastasis.

Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds.

Wirkmechanismus

SU6656 exerts its effects by inhibiting the activity of Src family kinases. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts downstream signaling pathways involved in cell growth, differentiation, and survival . Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK) through a paradoxical mechanism involving enhanced phosphorylation by LKB1 .

Biochemische Analyse

Biochemical Properties

SU-6656 interacts with several enzymes and proteins. It has been identified as a Src kinase inhibitor due to its ability to reverse an effect that an activated mutant form of Src has on the actin cytoskeleton . It has been found to inhibit Src, Yes, Lyn, and Fyn with IC50 values of 280 nM, 20 nM, 130 nM, and 170 nM respectively . Additionally, it has been found to inhibit FAK phosphorylation at Y576/577, Y925, Y861 sites .

Cellular Effects

SU-6656 has significant effects on various types of cells and cellular processes. It has been used primarily as a research tool to investigate the function of Src family kinases in cellular signal transduction processes and biology . In NIH 3T3 cells, SU-6656 inhibits PDGF-mediated S-phase induction with an IC50 value of 0.3-0.4 μM .

Molecular Mechanism

SU-6656 exerts its effects at the molecular level through several mechanisms. It inhibits Src family kinases competitively with respect to ATP . It also inhibits the phosphorylation of FAK at Y576/577, Y925, Y861 sites, and p-AKT .

Dosage Effects in Animal Models

In animal models, the effects of SU-6656 vary with different dosages. For instance, in a mouse model of mecamylamine-induced nicotine withdrawal syndrome, SU-6656 markedly and dose-dependently attenuated mecamylamine-induced experimental nicotine withdrawal syndrome .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SU6656 involves several steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Sulfonamide Formation: The indole core is then reacted with sulfonyl chloride to introduce the sulfonamide group.

Final Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

SU6656 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the sulfonamide group or other functional groups in the molecule.

Substitution: Substitution reactions can occur at various positions on the indole core or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

PP2: Another Src family kinase inhibitor with a different chemical structure but similar inhibitory effects.

Dasatinib: A multi-kinase inhibitor that targets Src family kinases as well as other kinases like BCR-ABL.

Bosutinib: A dual Src and Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Uniqueness of SU6656

This compound is unique in its selectivity for Src family kinases and its ability to inhibit multiple members of this family with varying potency. It has been extensively used as a research tool to dissect the role of Src kinases in various biological processes, making it a valuable compound in both basic and applied research .

Eigenschaften

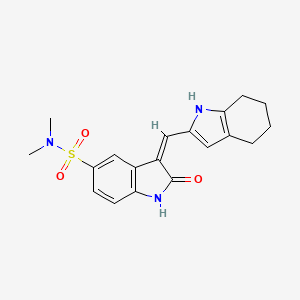

IUPAC Name |

(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJQOUIVKBFGH-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: SU6656 is a selective inhibitor of Src family kinases (SFKs), exhibiting activity against Src, Yes, Lyn, and Fyn. []

A: While the precise binding mechanism remains unclear, research indicates that this compound competes with ATP for binding to the kinase domain of Src, thereby inhibiting its activity. [, , ]

ANone: this compound treatment leads to a variety of downstream effects, which vary depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: This is often observed in cancer cell lines where SFK activity is implicated in driving proliferation. [, , ]

- Induction of apoptosis: this compound can trigger programmed cell death in certain cell types, particularly in cancer cells. [, , ]

- Modulation of cell signaling pathways: this compound can affect signaling cascades like MAPK, PI3K/Akt, and Rho/Rho-kinase, impacting cellular processes like growth, survival, and migration. [, , , ]

- Impairment of cell migration and invasion: This has been reported in various cancer cells, highlighting the role of SFKs in these processes. [, , ]

ANone: The molecular formula of this compound is C20H20N4O3S, and its molecular weight is 396.47 g/mol.

ANone: Spectroscopic data, such as NMR and mass spectrometry, are crucial for structural characterization. While the provided research abstracts do not contain this information, it is likely available in the primary literature and chemical databases.

A: this compound shows a solubility of 18.5 mg/mL in DMSO. []

A: Yes, this compound has demonstrated efficacy in various cell-based assays. For instance, it inhibits the proliferation of several cancer cell lines, including those derived from anaplastic thyroid carcinoma, melanoma, and gastrointestinal stromal tumors. [, , ] Additionally, it induces polyploidization in leukemic cell lines and primary bone marrow. []

ANone: this compound has been studied in various animal models. For example:

- It attenuates ischemic postconditioning-induced neuroprotective effects in a mouse model of stroke. []

- It enhances the antitumor effects of immunotoxins in mouse xenograft tumor models. []

- It attenuates mecamylamine-precipitated nicotine withdrawal syndrome in mice. []

ANone: The provided abstracts do not mention clinical trials. While this compound has been instrumental in research, it has not progressed to clinical trials as a therapeutic agent.

A: While this compound exhibits selectivity for SFKs, some studies suggest it might also inhibit other kinases, such as the TGF-β receptor, albeit at higher concentrations. [, ] Therefore, careful interpretation of results and the use of appropriate controls are essential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)

![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)

![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)

![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)